Cas no 105688-01-5 (Heptonamide,4-amino-7-[(aminoiminomethyl)amino]-4,5,6,7-tetradeoxy-N-[1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]-)

Heptonamide,4-amino-7-[(aminoiminomethyl)amino]-4,5,6,7-tetradeoxy-N-[1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]- structure
105688-01-5 structure
Productnaam:Heptonamide,4-amino-7-[(aminoiminomethyl)amino]-4,5,6,7-tetradeoxy-N-[1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]-
CAS-nummer:105688-01-5
MF:C22H35N5O6
MW:465.543205499649
CID:171124
PubChem ID:163752

Heptonamide,4-amino-7-[(aminoiminomethyl)amino]-4,5,6,7-tetradeoxy-N-[1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Heptonamide,4-amino-7-[(aminoiminomethyl)amino]-4,5,6,7-tetradeoxy-N-[1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]-
    • 4-Amino-7-carbamimidamido-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4 -dihydro-1H-isochromen-3-yl)-3-methylbutyl]heptanamide
    • Heptonamide,4-amino-7-[(aminoiminomethyl)amino]-4,5,6,7-tetradeoxy-N-[1-(3,4-dihydro-8-hydroxy...
    • Heptonamide,4-amino-7-[(aminoiminomethyl)amino]-4,5,6,7-tetradeoxy-N-[1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-
    • xenocoumacin 1
    • 4-Amino-7-((aminoiminomethyl)amino)-4,5,6,7-tetradeoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)heptonamide
    • 4-amino-7-[(diaminomethylidene)amino]-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl)-3-methylbutyl]heptanamide (non-preferre
    • Heptonamide, 4-amino-7-((aminoiminomethyl)amino)-4,5,6,7-tetradeoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-
    • CHEBI:221812
    • 105688-01-5
    • 4-amino-7-(diaminomethylideneamino)-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]heptanamide
    • CHEMBL492201
    • Inchi: InChI=1S/C22H35N5O6/c1-11(2)9-14(16-10-12-5-3-7-15(28)17(12)21(32)33-16)27-20(31)19(30)18(29)13(23)6-4-8-26-22(24)25/h3,5,7,11,13-14,16,18-19,28-30H,4,6,8-10,23H2,1-2H3,(H,27,31)(H4,24,25,26)
    • InChI-sleutel: KJPBPENONKNTAB-UHFFFAOYSA-N
    • LACHT: N/C(=N/CCCC(C(C(C(NC(C1OC(=O)C2C(=CC=CC=2C1)O)CC(C)C)=O)O)O)N)/N

Berekende eigenschappen

  • Exacte massa: 465.25895
  • Monoisotopische massa: 465.25873385g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 11
  • Complexiteit: 686
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 5
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.2
  • Topologisch pooloppervlak: 207Ų

Experimentele eigenschappen

  • PSA: 204.01

Heptonamide,4-amino-7-[(aminoiminomethyl)amino]-4,5,6,7-tetradeoxy-N-[1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]- Gerelateerde literatuur

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